Sib 1553A

説明

特性

IUPAC Name |

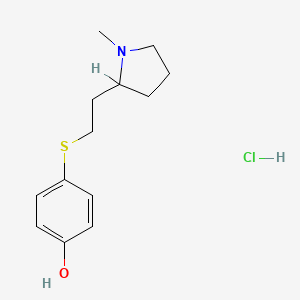

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSVKPQKXSMZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCSC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191611-76-4, 191611-89-9 | |

| Record name | SIB 1553A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIB-1553A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Sib-1553A on β4-containing Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Sib-1553A, a nicotinic acetylcholine receptor (nAChR) ligand, with a specific focus on its interaction with β4 subunit-containing nAChRs. Sib-1553A has demonstrated a preferential affinity and functional activity at nAChR subtypes incorporating the β4 subunit, suggesting its potential as a selective pharmacological tool and a lead compound for therapeutic development. This document consolidates available quantitative data on its binding and functional an in-depth look at the experimental methodologies used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Sib-1553A and β4 nAChRs

Neuronal nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures assembled from a variety of α (α2-α10) and β (β2-β4) subunits. The subunit composition of the receptor dictates its pharmacological and physiological properties, including agonist affinity, ion permeability, and desensitization kinetics.

The β4 subunit is a key component of several nAChR subtypes, most notably in combination with α3 subunits in autonomic ganglia, but also with α2, α3, and α4 subunits in various brain regions. These β4-containing receptors are implicated in a range of physiological processes, including cognitive function and neurotransmitter release.

Sib-1553A ((+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride) is a novel nAChR ligand that has shown a distinct pharmacological profile with a notable selectivity for β4-containing nAChRs. Understanding its mechanism of action at these specific subtypes is crucial for elucidating their physiological roles and for the development of subtype-selective therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Sib-1553A at various nAChR subtypes, with a focus on β4-containing receptors.

Table 1: Binding Affinity of Sib-1553A for nAChRs

| Receptor Subtype | Radioligand | Preparation | IC50 (nM) | Reference |

| Rat Brain nAChRs | [3H]Nicotine | Rat brain homogenate | 110 | [1] |

Table 2: Functional Potency and Efficacy of Sib-1553A at Recombinant Human nAChR Subtypes

| Receptor Subtype | Agonist | Assay Type | EC50 (µM) | Efficacy | Reference |

| α2β4 | Sib-1553A | Calcium Flux | 0.59 | - | [2] |

| α2β4 | Nicotine | Calcium Flux | 1.95 | - | [2] |

| α3β4 | Sib-1553A | Calcium Flux | 1.10 | - | [2] |

| α3β4 | Nicotine | Calcium Flux | 7.50 | - | [2] |

| α4β4 | Sib-1553A | Voltage Clamp | - | Most Efficacious | [2] |

| α4β2 | Sib-1553A | Calcium Flux | No Effect | - | [2] |

| α3β2 | Sib-1553A | Calcium Flux | No Effect | - | [2] |

Note: Efficacy data is qualitative ("Most Efficacious") or not specified in the cited literature. A direct quantitative comparison as a percentage of a full agonist response is not available.

Mechanism of Action

Sib-1553A acts as a partial agonist at β4-containing nAChRs. In functional assays, it demonstrates a greater selectivity in both potency and efficacy for nAChR subtypes containing the β4 subunit (α2β4, α3β4, and α4β4) compared to those containing the β2 subunit (α4β2 and α3β2)[1]. Its partial agonism is evidenced by its ability to antagonize the response to the full agonist nicotine upon co-application[1].

Upon binding to the β4-containing nAChR, Sib-1553A induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane. The influx of Ca2+ can further trigger various intracellular signaling cascades.

Signaling Pathways

The activation of β4-containing nAChRs by Sib-1553A initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway.

Caption: Signaling pathway of β4 nAChR activation by Sib-1553A.

Experimental Protocols

The characterization of Sib-1553A's mechanism of action on β4-containing nAChRs relies on several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of Sib-1553A to nAChRs.

Objective: To measure the ability of Sib-1553A to displace a radiolabeled ligand from nAChRs.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the nAChR subtype of interest. For β4-containing subtypes, this often involves using cell lines (e.g., HEK293) stably or transiently transfected with the cDNAs for the desired α and β4 subunits.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine or [3H]nicotine) and varying concentrations of unlabeled Sib-1553A.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Sib-1553A that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Calcium Flux Assays

These functional assays measure the ability of Sib-1553A to activate nAChRs and cause an influx of calcium.

Objective: To determine the potency (EC50) and efficacy of Sib-1553A in activating β4-containing nAChRs.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the nAChR subtype of interest are plated in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Addition: Varying concentrations of Sib-1553A are added to the wells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The concentration of Sib-1553A that produces 50% of the maximal response (EC50) is determined. Efficacy is typically expressed as a percentage of the response to a saturating concentration of a full agonist like acetylcholine or epibatidine.

Caption: Experimental workflow for a calcium flux assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique provides a direct measure of the ion channel function of nAChRs in response to agonist application.

Objective: To characterize the electrophysiological effects of Sib-1553A on β4-containing nAChRs expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired α and β4 nAChR subunits.

-

Recording: After a period of receptor expression, the oocyte is voltage-clamped at a holding potential (typically -50 to -70 mV). Two microelectrodes are inserted into the oocyte, one to measure membrane potential and the other to inject current.

-

Agonist Application: A solution containing a known concentration of Sib-1553A is perfused over the oocyte.

-

Current Measurement: The inward current generated by the influx of cations through the activated nAChRs is recorded.

-

Data Analysis: Dose-response curves are generated by plotting the peak current amplitude against the concentration of Sib-1553A to determine the EC50. Efficacy is determined by comparing the maximal current induced by Sib-1553A to that of a full agonist.

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

Sib-1553A is a valuable pharmacological tool for the study of β4-containing nAChRs due to its demonstrated selectivity for these subtypes. The available data indicate that it acts as a partial agonist, with greater potency at α2β4 and α3β4 receptors compared to nicotine, and highest efficacy at the α4β4 subtype. Further research is warranted to fully quantify its binding affinities and functional efficacies at all β4-containing nAChR subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of Sib-1553A and other novel ligands targeting this important class of receptors. A deeper understanding of the mechanism of action of subtype-selective compounds like Sib-1553A will be instrumental in the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Subtype Selectivity Profile of Sib-1553A

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the nicotinic acetylcholine receptor (nAChR) subtype selectivity of Sib-1553A, a key research compound. It includes quantitative binding and functional data, comprehensive experimental methodologies, and visual diagrams of relevant pathways and workflows.

Introduction

Sib-1553A ((+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride) is a neuronal nicotinic acetylcholine receptor (nAChR) ligand that has been instrumental in probing the function of specific nAChR subtypes.[1] As a subtype-selective agonist, it has been particularly noted for its preferential activity at β4 subunit-containing nAChRs.[2][3] This selectivity profile distinguishes it from less specific agonists like nicotine and makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor populations, with potential therapeutic implications for cognitive disorders.[4] This guide synthesizes the available data on its selectivity, outlines the protocols used for its characterization, and provides visual workflows for clarity.

Quantitative Selectivity Profile

The pharmacological profile of Sib-1553A is defined by its binding affinity and functional potency and efficacy at various nAChR subtypes. The data clearly indicates a strong preference for β4-containing subtypes in functional assays.

Binding Affinity

Binding assays for Sib-1553A have primarily utilized rat brain membrane preparations, which contain a mixture of nAChR subtypes. These studies establish its affinity for high-affinity nicotinic sites while noting a lack of interaction with the α7 subtype.

Table 1: Competitive Binding Profile of Sib-1553A

| Receptor Source/Subtype | Radioligand | Parameter | Value | Reference |

|---|---|---|---|---|

| Rat Brain Membranes | [³H]nicotine | IC₅₀ | 110 nM | [1][5] |

| α7 nAChR | - | Affinity | No appreciable affinity |[1][5] |

Functional Activity

Functional assays, such as those measuring ion flux, provide a clearer picture of the subtype selectivity of Sib-1553A. Data from calcium flux experiments in recombinant cell lines highlight a significant selectivity for β4-containing receptors over β2-containing ones, where it demonstrates agonist activity.[1][5] In contrast, nicotine tends to be more equi-efficacious across these subtypes.[5]

Table 2: Functional Agonist Profile of Sib-1553A vs. Nicotine at Human nAChR Subtypes (Calcium Flux Assay)

| Subtype | Compound | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| α2β4 | Sib-1553A | EC₅₀ | 0.59 | [5] |

| Nicotine | EC₅₀ | 1.95 | [5] | |

| α3β4 | Sib-1553A | EC₅₀ | 1.10 | [5] |

| Nicotine | EC₅₀ | 7.50 | [5] | |

| α4β2 | Sib-1553A | Effect | No effect observed | [5] |

| α3β2 | Sib-1553A | Effect | No effect observed |[5] |

Experimental Protocols

The characterization of Sib-1553A relies on standardized in vitro pharmacological assays. The following are detailed representative protocols for determining binding affinity and functional activity.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of binding affinity for a test compound like Sib-1553A by measuring its ability to displace a known radioligand from nAChRs in membrane preparations.[6]

1. Materials and Reagents:

-

Membranes: Prepared from cell lines (e.g., HEK293) stably expressing a specific nAChR subtype, or from brain tissue (e.g., rat cortex).[6]

-

Radioligand: A high-affinity nAChR ligand (e.g., [³H]epibatidine or [³H]nicotine) used at a concentration near its Kd value.[6]

-

Test Compound: Sib-1553A, prepared in serial dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[6]

-

Non-specific Agent: A high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to determine non-specific binding.[6]

-

Buffers: Homogenization buffer, binding buffer, and ice-cold wash buffer.[6]

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., Whatman GF/B).[7]

2. Membrane Preparation:

-

Harvest cells or dissect brain tissue and place in ice-cold homogenization buffer.

-

Homogenize using a suitable method (e.g., Polytron).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Transfer the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[6]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay).[6]

3. Assay Procedure:

-

In a 96-well plate, set up reactions in triplicate for each concentration of Sib-1553A.[6]

-

Total Binding Wells: Add membrane preparation, radioligand, and binding buffer.[6]

-

Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific agent.[6]

-

Competition Wells: Add membrane preparation, radioligand, and the corresponding serial dilution of Sib-1553A.[6]

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[6]

-

Terminate the reaction by rapid vacuum filtration through pre-soaked glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.[6]

4. Data Analysis:

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of Sib-1553A.

-

Determine the IC₅₀ value (the concentration of Sib-1553A that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Characterization via Two-Electrode Voltage Clamp (TEVC)

This protocol describes how to measure the functional properties (potency and efficacy) of Sib-1553A by expressing nAChR subtypes in Xenopus laevis oocytes and measuring agonist-induced ion currents.[8]

1. Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Prepare plasmids containing the cDNAs for the desired human nAChR α and β subunits (e.g., α3 and β2).[8]

-

Linearize the plasmids and synthesize capped messenger RNA (cRNA) for each subunit using an in vitro transcription kit.[8]

-

Microinject a defined ratio and amount of the subunit cRNAs (e.g., 50 nL total) into the cytoplasm of Stage V-VI oocytes.[8]

-

Incubate the injected oocytes for 2-9 days in a suitable buffer solution at 14-17°C to allow for receptor protein expression and insertion into the cell membrane.[8]

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., OR-2).[8]

-

Impale the oocyte with two microelectrodes filled with a high molar salt solution (e.g., 3M KCl); one electrode measures membrane potential, and the other injects current.[9]

-

Clamp the oocyte's membrane potential at a fixed holding potential, typically between -70 mV and -90 mV.[10]

-

Establish a stable baseline current recording.

3. Agonist Application and Data Acquisition:

-

Prepare serial dilutions of Sib-1553A in the recording solution.

-

Apply each concentration of Sib-1553A to the oocyte for a fixed duration (e.g., 2-3 seconds) via the perfusion system, followed by a washout period to allow the receptor to recover.[8]

-

Record the inward current elicited by the agonist application. The peak amplitude of this current is proportional to the number of activated nAChRs.

-

To determine efficacy, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible response (Imax) from the oocyte.[11]

4. Data Analysis:

-

Measure the peak current response for each concentration of Sib-1553A.

-

Normalize the responses to the maximal current elicited by the reference full agonist (acetylcholine).

-

Plot the normalized current versus the log concentration of Sib-1553A.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy relative to the full agonist).

Signaling Pathway and Experimental Workflows

Visual diagrams help clarify the complex processes involved in nAChR signaling and characterization.

Caption: Generalized signaling pathway for a β4-containing nAChR activated by Sib-1553A.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for a TEVC functional assay using Xenopus oocytes.

References

- 1. In vitro pharmacological characterization of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A), a nicotinic acetylcholine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aminer.cn [aminer.cn]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pharmacological properties of Sib 1553A

An In-Depth Technical Guide to the Pharmacological Properties of SIB-1553A

Executive Summary

SIB-1553A, chemically identified as (±)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a synthetic, orally bioavailable neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] It exhibits a distinct pharmacological profile characterized by its selectivity for nAChRs containing the β4 subunit.[1][4][5] Investigated for its potential as a cognitive enhancer, SIB-1553A has demonstrated pro-cognitive effects in various preclinical models, particularly in tasks assessing attention and working memory.[4][6] Its mechanism of action involves the modulation of multiple neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine, in key brain regions.[3][5][7] This document provides a comprehensive overview of the pharmacological properties of SIB-1553A, detailing its receptor binding profile, functional activity, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Pharmacodynamics: Receptor Interaction and Functional Activity

The primary molecular target of SIB-1553A is the neuronal nAChR, a family of ligand-gated ion channels crucial for synaptic transmission and neuronal signaling.[8]

Receptor Binding Profile

SIB-1553A demonstrates a moderate affinity for nAChRs in the rat brain, alongside modest affinity for several other receptor types.[5]

Table 1: Receptor Binding Affinities of SIB-1553A

| Target | Preparation | Radioligand | Affinity (IC₅₀) | Reference |

| Neuronal nAChRs | Rat Brain | [³H]Nicotine | 110 nM | [1][5] |

| Histaminergic H₃ | - | - | Modest Affinity | [5] |

| Serotonergic 5-HT₁ | - | - | Modest Affinity | [5] |

| Serotonergic 5-HT₂ | - | - | Modest Affinity | [5] |

| Sigma Binding Sites | - | - | Modest Affinity | [5] |

| α7 Neuronal nAChR | - | - | No Appreciable Affinity | [5] |

Functional Activity at nAChR Subtypes

SIB-1553A acts as an agonist with marked selectivity for nAChR subtypes containing the β4 subunit over those containing the β2 subunit.[1][5] It is virtually inactive at the muscle-type nAChR.[5]

Table 2: Functional Activity of SIB-1553A at Recombinant Human nAChR Subtypes

| nAChR Subtype | Assay Type | Potency & Efficacy | Reference |

| α2β4, α3β4, α4β4 | Calcium Flux | Greater potency and efficacy vs. β2-containing subtypes | [5] |

| α4β2, α3β2 | Calcium Flux | Lower potency and efficacy vs. β4-containing subtypes | [5] |

| Muscle-type (RD cell line) | Calcium Flux | Virtually ineffective ( <10% of suberyldicholine response) | [5] |

Signaling Pathways

Activation of nAChRs by an agonist like SIB-1553A initiates a cascade of intracellular signaling events, primarily through ion influx. While direct studies on SIB-1553A's downstream signaling are limited, a putative pathway can be inferred from established nAChR signaling mechanisms, which are linked to neuroprotection and synaptic plasticity.[9][10][11]

In Vitro Pharmacology

SIB-1553A modulates the release of several key neurotransmitters in a region-specific manner within the brain.[5]

Effects on Neurotransmitter Release

Studies using rat brain slices have shown that SIB-1553A evokes the release of dopamine (DA) and norepinephrine (NE).[5] This effect is blocked by the nAChR antagonist mecamylamine, confirming a receptor-mediated mechanism.[5] Notably, it also increases acetylcholine (ACh) levels in the hippocampus and cortex.[3][7]

Table 3: SIB-1553A-Evoked Neurotransmitter Release from Rat Brain Tissue

| Neurotransmitter | Brain Region | Effect | Antagonist Sensitivity | Reference |

| Dopamine (DA) | Striatum, Olfactory Tubercles, Prefrontal Cortex | Evokes Release | Mecamylamine | [5] |

| Norepinephrine (NE) | Hippocampus, Prefrontal Cortex | Evokes Release | Mecamylamine | [5] |

| Norepinephrine (NE) | Hippocampus | Partial agonist (less efficacious than nicotine) | - | [5] |

| Acetylcholine (ACh) | Hippocampus, Cortex | Markedly Increases Levels | - | [3][7] |

| Acetylcholine (ACh) | Striatum (basal) | No effect on basal release | - | [5] |

| Acetylcholine (ACh) | Striatum (NMDA-evoked) | Attenuates release | - | [5] |

Experimental Protocol: Neurotransmitter Release Assay

The following provides a generalized methodology for assessing neurotransmitter release as inferred from the literature.[5]

-

Tissue Preparation: Specific brain regions (e.g., striatum, hippocampus) are dissected from rats and sliced into thin sections (e.g., 300-400 µm).

-

Radiolabeling: Slices are incubated with a radiolabeled neurotransmitter precursor or the neurotransmitter itself (e.g., [³H]Dopamine) to allow for uptake into nerve terminals.

-

Superfusion: The labeled slices are placed in a superfusion chamber and continuously perfused with a physiological buffer (e.g., Krebs buffer).

-

Sample Collection: Perfusate is collected in fractions at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous neurotransmitter release.

-

Stimulation: Slices are stimulated by introducing SIB-1553A into the perfusion buffer for a defined period. In some experiments, antagonists like mecamylamine are co-applied.

-

Quantification: The radioactivity in each collected fraction is measured using liquid scintillation counting. The amount of neurotransmitter released is expressed as a percentage of the total radioactivity remaining in the tissue at the time of collection.

-

Data Analysis: The evoked release is calculated as the net increase in radioactivity over the baseline level.

In Vivo Pharmacology

SIB-1553A has been evaluated in several animal models to determine its effects on cognition and behavior.

Cognitive Enhancement

The most significant in vivo effect of SIB-1553A is its ability to improve cognitive performance, particularly in models of cognitive deficit.

-

Primate Model of Parkinson's Disease: In monkeys treated with chronic low doses of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that models Parkinsonian deficits, SIB-1553A improved performance in a spatial working memory task.[6][7] The effects were dose-dependent: lower doses (0.025 mg/kg) primarily improved attentional performance, while higher doses (0.50 mg/kg) improved both attention and memory components of the task.[6]

-

Aged Animal Models: SIB-1553A improved performance in spatial and non-spatial working memory tasks in aged rodents and nonhuman primates.[4]

Contradictory Findings in Attentional Tasks

In contrast to the findings in primates, a study using the five-choice serial reaction time task (5-CSRTT) in young and aged rats found that SIB-1553A (3-10 mg/kg) did not enhance attention and tended to disrupt performance at the highest dose, unlike nicotine which improved accuracy and speed.[12] This discrepancy highlights potential species- or task-specific differences in the compound's effects.

Locomotor Activity

In nicotine-naive rats, SIB-1553A (10-40 mg/kg) increased locomotion to a degree comparable to nicotine.[12] However, this effect was not blocked by nicotinic antagonists (mecamylamine or DHβE), suggesting a potential non-nicotinic mechanism for its locomotor-stimulating properties.[12] Furthermore, chronic treatment with SIB-1553A did not produce cross-sensitization to nicotine's locomotor effects.[12]

Experimental Protocol: Variable Delayed Response Task (Primate)

This task assesses spatial working memory and attention in monkeys.[6]

-

Apparatus: A specialized testing cage with a panel containing a central response key and multiple peripheral choice keys.

-

Procedure: A trial begins with the illumination of the central key. The monkey must press it, which triggers the brief illumination of one of the peripheral keys (the cue).

-

Delay Period: Following the cue, there is a variable delay period (e.g., a few seconds to several minutes) during which all keys are dark.

-

Response Phase: After the delay, all peripheral keys are illuminated, and the monkey must press the key that was cued earlier to receive a reward (e.g., a food pellet).

-

Drug Administration: SIB-1553A or a vehicle is administered at specified times before the testing session.

-

Performance Metrics: The primary metric is accuracy (percentage of correct choices), analyzed as a function of the delay duration. Short-delay trials are considered to primarily reflect attention, while performance on long-delay trials reflects working memory.

Conclusion

SIB-1553A is a subtype-selective nAChR agonist with a preference for β4-containing receptors. Its pharmacological profile is defined by its ability to modulate the release of several neurotransmitters and its capacity to enhance cognitive function, particularly working memory and attention, in primate and aged rodent models.[4][5][6] However, some of its in vivo effects, such as locomotor stimulation and performance in certain rat attentional tasks, may involve non-nicotinic mechanisms or exhibit species-specific differences.[12] These findings underscore the therapeutic potential of subtype-selective nAChR ligands for treating cognitive deficits while also highlighting the complexity of the nicotinic cholinergic system and the need for further research to fully elucidate the compound's mechanism of action.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride (SIB-1553A): a novel cognitive enhancer with selectivity for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the nicotinic agonist SIB-1553A on locomotion and attention as measured by the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

Sib 1553A and Its Modulation of Acetylcholine Release in the Hippocampus: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of Sib 1553A, a subtype-selective nicotinic acetylcholine receptor (nAChR) agonist, with a specific focus on its effects on acetylcholine (ACh) release within the hippocampus. This compound demonstrates a notable selectivity for β4 subunit-containing nAChRs, a characteristic that distinguishes it from less selective agonists like nicotine. The hippocampus, a critical brain region for learning and memory, is densely innervated by cholinergic neurons, making the modulation of ACh release a key strategy for cognitive enhancement. This guide synthesizes the available preclinical data on this compound, detailing its pharmacological profile, its complex and sometimes conflicting effects on neurotransmitter release, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals in drug development investigating novel cholinergic modulators for neurological and psychiatric disorders.

Introduction to this compound and the Cholinergic System

The Role of Hippocampal Acetylcholine in Cognition

The hippocampus receives significant cholinergic input from the medial septum and diagonal band of Broca, and this pathway is crucial for modulating neural plasticity, attention, and memory formation.[1][2] Acetylcholine release in the hippocampus can influence network oscillations and activate various postsynaptic and presynaptic receptors on both pyramidal neurons and interneurons, thereby shaping information processing.[1][3] Deficits in this cholinergic system are a well-established feature of neurodegenerative diseases such as Alzheimer's disease, making it a primary target for therapeutic intervention.[4]

Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Neuronal nAChRs are ligand-gated ion channels composed of five subunits, forming a diverse family of receptor subtypes with distinct pharmacological properties and anatomical distributions.[5][6] In the hippocampus, the predominant subtypes include the α7 and α4β2 receptors.[6][7] These receptors are located presynaptically, where they can modulate the release of various neurotransmitters, including acetylcholine, glutamate, and GABA, and postsynaptically, where they contribute to neuronal excitation.[6][7] The development of subtype-selective nAChR agonists offers the potential for more targeted therapeutic effects with fewer side effects compared to non-selective compounds.

Overview of this compound

This compound, chemically known as (+/-)-4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a novel nAChR agonist developed as a potential cognitive enhancer.[4][8] Its key characteristic is a preferential agonist activity at nAChRs containing the β4 subunit over those containing the β2 subunit.[9] This selectivity suggests a distinct mechanism of action and therapeutic profile, with preclinical studies pointing towards its potential use in treating the cognitive deficits associated with Alzheimer's disease.[4][10]

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays, which highlight its unique selectivity profile.

Receptor Binding and Functional Activity

This compound's interaction with nAChRs has been quantified using radioligand binding and functional calcium flux assays. It displaces [3H]nicotine from rat brain nAChRs with moderate affinity and shows significantly greater potency and efficacy at β4-containing receptor subtypes compared to β2-containing subtypes.[9]

| Parameter | Value | Receptor/Assay Condition | Source |

| Binding Affinity | |||

| IC₅₀ vs. [³H]Nicotine | 110 nM | Rat brain nAChRs | [9] |

| Affinity for α7 nAChRs | Not Appreciable | - | [9] |

| Functional Activity | |||

| Calcium Flux Agonism | 0.1 - 5 µM | Recombinant human nAChRs | [9] |

| Subtype Selectivity | β4-containing > β2-containing | Calcium Flux Efficacy & Potency | [9] |

This compound and Hippocampal Neurotransmitter Release

The primary mechanism by which presynaptic nAChR agonists are thought to exert their effects is by enhancing neurotransmitter release. Activation of these ion channels leads to cation influx, membrane depolarization, and subsequent activation of voltage-gated calcium channels, triggering vesicle fusion and neurotransmitter exocytosis.

Evidence on Acetylcholine and Norepinephrine Release

The effect of this compound on hippocampal ACh release presents a complex picture based on available literature.

-

Contradictory Findings on ACh Release: One early report suggests that this compound markedly increases acetylcholine levels in the hippocampus and cortex.[4] However, a more detailed in vitro pharmacological characterization found that this compound did not evoke the release of basal [3H]ACh from rat hippocampal slices.[9] This discrepancy may arise from differences in experimental paradigms (e.g., in vivo vs. in vitro slice preparations) or reflect a more complex mechanism of action than simple agonism.

-

Norepinephrine Release and Partial Agonism: The same study that reported no effect on basal ACh release found that this compound did evoke the release of [3H]norepinephrine (NE) from the rat hippocampus.[9] Interestingly, this compound was less effective than nicotine at evoking NE release and antagonized the response to nicotine when co-applied, indicating partial agonist properties at the nAChRs modulating NE release.[9] This partial agonism could also be a factor in its observed effects on the cholinergic system.

| Neurotransmitter | Brain Region | Effect of this compound | Source |

| Acetylcholine (ACh) | Hippocampus | Conflicting Data: - Markedly increases levels[4]- Does not evoke basal release[9] | [4][9] |

| Norepinephrine (NE) | Hippocampus | Evokes release (less efficacious than nicotine; partial agonist) | [9] |

| Dopamine (DA) | Striatum, PFC | Evokes release | [9] |

Key Experimental Protocols

The study of this compound and its effects on neurotransmitter release relies on established neuropharmacological techniques.

In Vivo Microdialysis for Neurotransmitter Measurement

In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted, targeting the hippocampus. Animals are allowed to recover post-surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5 µL/min).[11] To measure ACh, an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) is typically included in the aCSF to prevent ACh degradation.[11][12]

-

Sample Collection: After a baseline equilibration period, dialysate samples are collected at regular intervals (e.g., every 5-20 minutes).[11]

-

Drug Administration: this compound or a vehicle is administered systemically (e.g., subcutaneously or intraperitoneally).

-

Analysis: The concentration of ACh or other monoamines in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.[11][13]

In Vitro Slice Preparation for Release Studies

This technique uses fresh brain slices to study neurotransmitter release in a more controlled environment.

Methodology:

-

Slice Preparation: Animals are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.

-

Incubation: Slices are pre-incubated with a radiolabeled neurotransmitter or its precursor (e.g., [³H]choline to measure [³H]ACh release).

-

Superfusion: Individual slices are placed in a superfusion chamber and continuously washed with aCSF.

-

Stimulation: Release is evoked by changing the composition of the aCSF, typically by increasing the potassium concentration (high-K⁺ stimulation) or by electrical field stimulation.

-

Drug Application: this compound is added to the superfusion medium to assess its effect on basal or evoked release.

-

Quantification: The amount of radioactivity in the collected superfusate fractions is measured by liquid scintillation counting.

Proposed Signaling Pathway and Implications

Given the available data, the cognitive-enhancing effects of this compound likely stem from a complex modulation of multiple neurotransmitter systems, driven by its selective interaction with β4-containing nAChRs.

The partial agonism observed at receptors modulating NE release in the hippocampus may be a critical feature.[9] Partial agonists can act as functional stabilizers: they provide a moderate level of receptor stimulation in a low-tone state while preventing overstimulation by endogenous ligands (like ACh) in a high-tone state. This could be a mechanism to enhance signal-to-noise in neurotransmission. While a direct, robust stimulation of ACh release by this compound is debated, its confirmed ability to modulate NE and DA release in cognition-related circuits, combined with its effects in behavioral models, underscores its potential.[8][9]

Conclusion

This compound is a pharmacologically unique nAChR agonist characterized by its selectivity for β4-containing subtypes. While its potential as a cognitive enhancer is supported by behavioral studies, its precise mechanism regarding acetylcholine release in the hippocampus remains an area requiring further investigation. The existing evidence is conflicting, with some studies indicating an increase in ACh release and others showing no effect on basal release. However, its confirmed ability to modulate norepinephrine release in the hippocampus, likely via a partial agonist mechanism, provides a plausible pathway for its pro-cognitive effects. Future research should aim to resolve the discrepancies in ACh release data, perhaps by using in vivo electrophysiology or advanced biosensor imaging, to fully elucidate the therapeutic mechanism of this promising compound.

References

- 1. Acetylcholine release and inhibitory interneuron activity in hippocampal CA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic Inhibitory Effects of Acetylcholine in the Hippocampus: A 40-Year Evolution of a Serendipitous Finding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ricehop.wordpress.com [ricehop.wordpress.com]

- 6. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Hippocampus-Dependent Learning and Synaptic Plasticity by Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The subtype-selective nicotinic acetylcholine receptor agonist SIB-1553A improves both attention and memory components of a spatial working memory task in chronic low dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aminer.cn [aminer.cn]

- 11. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Regulation of acetylcholine release in vivo from rat hippocampus by monoamines as revealed by novel column-switching HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

SIB-1553A: A Technical Guide to its Modulation of Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1553A is a synthetic ligand that acts as a subtype-selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a preferential affinity for those containing the β4 subunit. This selectivity profile translates into a distinct pharmacological effect on various neurotransmitter systems, positioning SIB-1553A as a compound of interest for therapeutic development, particularly in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Preclinical studies have consistently shown its ability to enhance the release of key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in functionally relevant brain regions. This document provides a comprehensive technical overview of the neurotransmitter systems modulated by SIB-1553A, detailing its receptor binding profile, its impact on neurotransmitter release, and the experimental methodologies used to elucidate these effects. Furthermore, it explores the downstream signaling pathways likely to be involved in its mechanism of action. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Receptor Binding Affinity and Selectivity

SIB-1553A's primary mechanism of action is its interaction with neuronal nAChRs. Its binding affinity and selectivity have been characterized through radioligand binding assays.

Quantitative Data: Receptor Binding

| Radioligand | Preparation | IC50 (nM) | Receptor Subtype Specificity | Reference |

| [³H]Nicotine | Rat brain nAChRs | 110 | - | [1](--INVALID-LINK--) |

Note: SIB-1553A shows no significant affinity for the α7 nAChR subtype.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound like SIB-1553A to nAChRs using a competitive binding assay with a radiolabeled ligand such as [³H]nicotine.

1.2.1. Materials

-

Membrane Preparation: Whole rat brain or specific brain regions (e.g., cortex, hippocampus) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The final pellet is resuspended in assay buffer.

-

Radioligand: [³H]Nicotine (specific activity ~70-90 Ci/mmol).

-

Test Compound: SIB-1553A.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist (e.g., 100 µM nicotine or carbamylcholine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Cocktail.

1.2.2. Procedure

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), varying concentrations of SIB-1553A, and a fixed concentration of [³H]nicotine (typically at or below its Kd).

-

Total Binding: Wells containing membrane preparation and [³H]nicotine only.

-

Non-specific Binding: Wells containing membrane preparation, [³H]nicotine, and the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

1.2.3. Data Analysis

-

Specific Binding: Calculate by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the SIB-1553A concentration and fit the data using a non-linear regression model to determine the IC50 value.

Modulation of Neurotransmitter Release

A key functional consequence of SIB-1553A's agonism at nAChRs is the enhanced release of several critical neurotransmitters in specific brain regions. This has been demonstrated using both in vitro and in vivo techniques.

Quantitative Data: Neurotransmitter Release

| Neurotransmitter | Brain Region | Method | SIB-1553A Concentration/Dose | % Increase from Baseline | Reference |

| Acetylcholine | Hippocampus (in vivo) | Microdialysis | 40 mg/kg, s.c. | 1000-1200% | [2](--INVALID-LINK--) |

| Dopamine | Striatum (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |

| Dopamine | Olfactory Tubercles (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |

| Dopamine | Prefrontal Cortex (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |

| Norepinephrine | Hippocampus (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |

| Norepinephrine | Prefrontal Cortex (in vitro) | Brain Slices | ≤ 30 µM | Evoked Release | [1](--INVALID-LINK--) |

Experimental Protocols

2.2.1. In Vitro Neurotransmitter Release from Brain Slices

This method measures the ability of SIB-1553A to evoke the release of radiolabeled neurotransmitters from freshly prepared brain slices.

-

Tissue Preparation: Rodent brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Specific brain regions are dissected and sliced to a thickness of 300-400 µm using a vibratome.

-

Radiolabeling: Slices are incubated with a solution containing a tritiated neurotransmitter precursor (e.g., [³H]choline for acetylcholine, [³H]tyrosine for dopamine, [³H]norepinephrine).

-

Superfusion: The radiolabeled slices are placed in a superfusion chamber and continuously perfused with aCSF.

-

Stimulation: After a stable baseline of radioactivity is established in the collected fractions, the perfusion medium is switched to one containing SIB-1553A at various concentrations.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The radioactivity in each fraction is measured using a scintillation counter. The amount of released [³H]neurotransmitter is calculated and expressed as a percentage of the total radioactivity in the tissue.

2.2.2. In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus) of an anesthetized rodent.

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent neurotransmitter degradation.

-

Drug Administration: After collecting baseline samples, SIB-1553A is administered (e.g., subcutaneously).

-

Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Presentation: Neurotransmitter levels are typically expressed as a percentage change from the pre-drug baseline.

Cellular Mechanisms of Action: Calcium Signaling

Activation of nAChRs by SIB-1553A leads to the opening of the ion channel, resulting in an influx of cations, including Ca²⁺. This increase in intracellular calcium is a critical step in triggering neurotransmitter release.

Quantitative Data: Calcium Flux

| Cell Line | Expressed nAChR Subtype | SIB-1553A Concentration | Effect | Reference |

| Recombinant | α2β4, α3β4, α4β4 | 0.1 - 5 µM | Greater efficacy and potency compared to β2-containing nAChRs | [1](--INVALID-LINK--) |

| Recombinant | α4β2, α3β2 | 0.1 - 5 µM | Lower efficacy and potency | [1](--INVALID-LINK--) |

Experimental Protocol: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to SIB-1553A in cells expressing specific nAChR subtypes.

-

Cell Culture: Cells (e.g., HEK293, CHO) are transiently or stably transfected with cDNAs encoding the desired nAChR subunits.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Plate Preparation: The dye-loaded cells are plated into a 96- or 384-well plate.

-

Compound Addition: A baseline fluorescence reading is taken before the automated addition of SIB-1553A at various concentrations.

-

Fluorescence Measurement: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence before and after compound addition or as a percentage of the maximal response to a reference agonist.

Downstream Signaling Pathways

While direct studies on the downstream signaling pathways specifically activated by SIB-1553A are limited, its action as a nAChR agonist suggests the involvement of well-established nAChR-mediated signaling cascades. The influx of calcium and subsequent depolarization initiated by SIB-1553A binding are expected to trigger these pathways, which are crucial for neuronal survival, plasticity, and gene expression.

Putative Signaling Pathways

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a major route for neuroprotective signaling downstream of nAChRs. Activation of this pathway is known to inhibit apoptosis and promote cell survival.

-

Mitogen-activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity. nAChR activation can lead to the phosphorylation and activation of ERK.

-

cAMP Response Element-Binding Protein (CREB) Phosphorylation: CREB is a transcription factor that plays a critical role in learning, memory, and neuronal plasticity. Its activity is regulated by phosphorylation, which can be induced by calcium-dependent kinases activated downstream of nAChR stimulation.

Visualizations

Experimental Workflows

Caption: Overview of key experimental workflows used to characterize SIB-1553A.

Signaling Pathways

Caption: Proposed signaling pathways modulated by SIB-1553A.

Conclusion

SIB-1553A is a selective nAChR agonist that potently modulates the release of acetylcholine, dopamine, and norepinephrine in the central nervous system. Its preferential action on β4 subunit-containing nAChRs provides a targeted approach to enhancing cholinergic and catecholaminergic neurotransmission. The experimental data gathered from radioligand binding, neurotransmitter release, and calcium flux assays collectively support its potential as a cognitive enhancer. While further research is needed to fully elucidate the downstream signaling cascades specifically engaged by SIB-1553A, its mechanism of action strongly suggests the involvement of key pathways in neuroprotection and synaptic plasticity. This technical guide provides a foundational understanding of the pharmacological profile of SIB-1553A for professionals in the field of neuroscience and drug development.

References

In Vitro Characterization of Sibofatrine (SIB-1553A): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibofatrine (SIB-1553A), chemically known as (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride, is a potent neuronal nicotinic acetylcholine receptor (nAChR) ligand with a distinct selectivity profile. This document provides a comprehensive in vitro characterization of SIB-1553A, detailing its binding affinity, functional activity at various nAChR subtypes, and its effects on neurotransmitter release. All quantitative data are summarized in structured tables, and detailed experimental protocols for the key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile.

Receptor Binding Affinity

SIB-1553A demonstrates a notable affinity for neuronal nAChRs in the rat brain. The primary method for determining this affinity is through competitive radioligand binding assays.

[³H]Nicotine Displacement

In studies using rat brain homogenates, SIB-1553A effectively displaces the binding of [³H]nicotine, a classic nAChR agonist. This indicates that SIB-1553A interacts with the high-affinity nicotine binding sites on neuronal nAChRs. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these experiments.[1][2]

Selectivity Profile

Further binding studies have revealed that SIB-1553A has no significant affinity for the α7 nAChR subtype. It does, however, exhibit modest affinity for certain other receptors, including histaminergic (H₃), serotonergic (5-HT₁ and 5-HT₂), and sigma binding sites.[1][2]

Table 1: Receptor Binding Affinity of SIB-1553A

| Radioligand | Tissue/Preparation | Parameter | Value |

| [³H]Nicotine | Rat Brain Homogenates | IC₅₀ | 110 nM[1][2] |

Functional Activity at nAChR Subtypes

The functional consequences of SIB-1553A binding to nAChRs have been extensively studied using calcium flux assays in cell lines expressing specific recombinant human nAChR subtypes.

β4-Subunit Containing nAChRs

A key characteristic of SIB-1553A is its greater selectivity, in terms of both potency and efficacy, for nAChRs containing the β4 subunit (α2β4, α3β4, and α4β4) as compared to those containing the β2 subunit.[1][2]

β2-Subunit Containing nAChRs

In contrast to its effects on β4-containing receptors, SIB-1553A shows lower potency and efficacy at nAChRs composed of α4β2 and α3β2 subunits.[1]

Muscle-Type nAChRs

SIB-1553A is virtually inactive at human muscle-type AChRs, eliciting a minimal response even at high concentrations.[1][2]

Table 2: Functional Activity of SIB-1553A at Recombinant Human nAChR Subtypes (Calcium Flux Assay)

| nAChR Subtype | Agonist Concentration Range | Potency (EC₅₀) | Efficacy (Emax, % of control) |

| α2β4 | 0.1-5 µM | Not explicitly stated | Higher vs. β2 subtypes[1] |

| α3β4 | 0.1-5 µM | Not explicitly stated | Higher vs. β2 subtypes[1] |

| α4β4 | 0.1-5 µM | Not explicitly stated | Higher vs. β2 subtypes[1] |

| α4β2 | 0.1-5 µM | Lower vs. β4 subtypes | Lower vs. β4 subtypes[1] |

| α3β2 | 0.1-5 µM | Lower vs. β4 subtypes | Lower vs. β4 subtypes[1] |

| Muscle-type | up to >100 µM | Ineffective | <10% of suberyldicholine response[1] |

Modulation of Neurotransmitter Release

SIB-1553A has been shown to evoke the release of key neurotransmitters from various rat brain regions, an effect that is sensitive to nAChR antagonists, confirming its mechanism of action.

Dopamine (DA) and Norepinephrine (NE) Release

SIB-1553A stimulates the release of [³H]dopamine from the striatum, olfactory tubercles, and prefrontal cortex. It also evokes the release of [³H]norepinephrine from the hippocampus and prefrontal cortex.[1][2] This evoked release is blocked by the nAChR antagonist mecamylamine.[1][2]

Partial Agonist Activity

In studies on [³H]norepinephrine release from the rat hippocampus, SIB-1553A was found to be less efficacious than nicotine. When co-applied with nicotine, SIB-1553A antagonized the nicotine-induced response, suggesting partial agonist properties at the nAChRs mediating this effect.[1][2]

Acetylcholine (ACh) Release

SIB-1553A does not induce the basal release of [³H]acetylcholine from the rat striatum or hippocampus. However, it does attenuate NMDA-evoked [³H]ACh release in the striatum.[1][2]

Table 3: SIB-1553A-Evoked Neurotransmitter Release

| Neurotransmitter | Brain Region | Effect | Antagonist Sensitivity |

| [³H]Dopamine | Striatum, Olfactory Tubercles, Prefrontal Cortex | Evokes Release (≤30 µM)[1] | Mecamylamine-sensitive[1] |

| [³H]Norepinephrine | Hippocampus, Prefrontal Cortex | Evokes Release (≤30 µM)[1] | Mecamylamine-sensitive[1] |

| [³H]Norepinephrine | Hippocampus | Less efficacious than nicotine; antagonizes nicotine response[1] | Dehydro-β-erythroidine (region/transmitter-specific)[1] |

| [³H]Acetylcholine | Striatum, Hippocampus | No effect on basal release[1] | Not Applicable |

| [³H]Acetylcholine | Striatum | Attenuates NMDA-evoked release[1] | Not Applicable |

Cholinesterase Activity

To rule out an indirect cholinergic mechanism, SIB-1553A was tested for its ability to inhibit cholinesterase. It was found to be inactive as a rat brain cholinesterase inhibitor at concentrations up to 1 mM.[1][2]

Experimental Protocols

Receptor Binding Assay ([³H]Nicotine Displacement)

-

Preparation: Whole rat brains are homogenized in a buffered solution.

-

Incubation: A specific concentration of [³H]nicotine is incubated with the brain homogenate in the presence of varying concentrations of SIB-1553A.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

Calcium Flux Assay

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing specific recombinant human nAChR subtypes are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of SIB-1553A are added to the cells.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: Dose-response curves are generated to determine EC₅₀ and Emax values.

Neurotransmitter Release Assay

-

Tissue Preparation: Slices of specific rat brain regions (e.g., striatum, hippocampus) are prepared.

-

Radiolabeling: The slices are incubated with the respective tritiated neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]acetylcholine) to allow for uptake.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation: SIB-1553A at various concentrations is added to the superfusion buffer to stimulate neurotransmitter release.

-

Fraction Collection: Fractions of the superfusate are collected over time.

-

Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

-

Analysis: The evoked release is calculated as a percentage of the total tissue radioactivity.

Signaling Pathways and Experimental Workflows

Caption: SIB-1553A binding to nAChRs leads to ion influx and neurotransmitter release.

Caption: Workflow for determining SIB-1553A functional activity via calcium flux assay.

Caption: Workflow for the SIB-1553A-evoked neurotransmitter release assay.

References

A Deep Dive into the Binding Affinity of Sib-1553A for Nicotinic Acetylcholine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of Sib-1553A, a selective neuronal nicotinic acetylcholine receptor (nAChR) ligand. This document synthesizes available data on its interaction with various nAChR subtypes, details the experimental methodologies used for its characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.

Core Data Summary

Sib-1553A exhibits a distinct binding profile, demonstrating selectivity for certain nAChR subtypes. The available quantitative and qualitative data are summarized below.

Binding Affinity and Functional Potency of Sib-1553A

| Receptor Subtype/Preparation | Assay Type | Measurement | Value | Species | Source |

| Rat Brain Membranes | Radioligand Displacement ([³H]nicotine) | IC₅₀ | 110 nM | Rat | [1] |

| α7 | Radioligand Displacement | Affinity | No appreciable affinity | Rat | [1] |

| β4-subunit containing (α2β4, α3β4, α4β4) | Calcium Flux | Selectivity | Greater selectivity (potency and efficacy) vs. β2-containing subtypes | Human (recombinant) | [1] |

| β2-subunit containing (α3β2, α4β2) | Calcium Flux | Selectivity | Lower selectivity vs. β4-containing subtypes | Human (recombinant) | [1] |

Note: As of the latest literature review, a comprehensive table of Kᵢ and EC₅₀ values for Sib-1553A across a wide range of individual recombinant nAChR subtypes is not publicly available. The data presented is based on published findings.

Experimental Protocols

The characterization of Sib-1553A's binding affinity and functional activity involves standard pharmacological assays. Detailed methodologies for these key experiments are outlined below.

Radioligand Displacement Assay

This assay determines the binding affinity of a test compound (Sib-1553A) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Receptor Preparation (e.g., Rat Brain Membranes):

-

Euthanize rats and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]nicotine), and varying concentrations of the unlabeled test compound (Sib-1553A).

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known nAChR agonist (e.g., nicotine or carbachol).

-

Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at ligand-gated ion channels, such as nAChRs, by detecting changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture cells stably expressing the recombinant nAChR subtype of interest (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Plate the cells in a multi-well, black-walled, clear-bottom microplate and allow them to adhere and form a confluent monolayer.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.

3. Compound Addition and Signal Detection:

-

Prepare a plate containing serial dilutions of the test compound (Sib-1553A).

-

Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence in the cell plate.

-

The instrument then adds the compound from the source plate to the cell plate and simultaneously monitors the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium into the cells, signifying receptor activation.

4. Data Analysis:

-

The instrument's software calculates the response for each well, typically as the peak fluorescence intensity or the area under the curve.

-

For agonist dose-response curves, plot the response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Eₘₐₓ) by non-linear regression.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for determining binding affinity.

Caption: nAChR activation by an agonist like Sib-1553A.

Caption: Workflow for a radioligand displacement assay.

References

Early-Stage Research on Sib 1553A: A Technical Guide to its Cognitive Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sib 1553A is a novel neuronal nicotinic acetylcholine receptor (nAChR) agonist with selectivity for β4 subunit-containing nAChRs.[1] Early-stage preclinical research has investigated its potential as a cognitive enhancer, with studies focusing on its effects on attention and memory in animal models. This technical guide provides an in-depth overview of the core findings from this early research, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathway. It is important to note that, to date, no clinical trial data on the cognitive effects of this compound has been publicly released.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the cognitive effects of this compound.

Table 1: Effects of this compound on Spatial Working Memory in MPTP-Treated Monkeys

| Dose of this compound (mg/kg) | Time of Assessment | Effect on Short-Delay Trials | Effect on Long-Delay Trials | Citation |

| 0.025 | 20 minutes post-administration | No significant improvement | No significant improvement | [1] |

| 0.025 | 24 hours post-administration | Significant improvement | No significant improvement | [1] |

| 0.50 | 20 minutes post-administration | Significant improvement | Significant improvement | [1] |

| 0.50 | 24 hours post-administration | Significant improvement | Significant improvement (performance greater than pre-MPTP baseline) | [1] |

Table 2: Effects of this compound on Attention in Rats (Five-Choice Serial Reaction Time Task)

| Dose of this compound (mg/kg) | Effect on Response Accuracy and Speed | Citation |

| 3-10 | Did not mimic the attention-enhancing effects of nicotine | [2] |

| 10 (highest dose) | Tended to disrupt performance | [2] |

Experimental Protocols

Spatial Delayed-Response Task in MPTP-Treated Monkeys

This task is designed to assess spatial working memory.

-

Animal Model: Monkeys treated with chronic low doses of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used to induce cognitive deficits associated with dopamine dysfunction, providing a model relevant to Parkinson's disease.[1]

-

Apparatus: A testing apparatus where a food reward can be hidden in one of two or more identical wells. An opaque screen is used to obscure the wells from the monkey's view during the delay period.

-

Procedure:

-

Trial Initiation: The monkey observes the researcher placing a food reward in one of the wells.

-

Delay Period: An opaque screen is lowered, blocking the monkey's view of the wells for a variable period (the delay).

-

Response: The screen is raised, and the monkey is allowed to choose one well.

-

Reinforcement: A correct choice is rewarded with the food item.

-

-

Drug Administration: this compound was administered to the monkeys, and their performance was assessed at 20 minutes and 24 hours post-administration.[1]

-

Key Metrics:

-

Accuracy: The percentage of correct choices at different delay intervals (short and long).

-

Latency: The time taken to make a choice.

-

Five-Choice Serial Reaction Time Task (5-CSRTT) in Rats

This task is a measure of visuospatial attention and impulsivity.

-

Animal Model: Young and aged rats are used to assess the effects of the compound on attentional processes.[2]

-

Apparatus: An operant chamber with five apertures arranged horizontally. Each aperture can be illuminated, and a food dispenser provides rewards.

-

Procedure:

-

Trial Initiation: The rat initiates a trial, often by poking its nose in a designated port.

-

Stimulus Presentation: After a set interval, one of the five apertures is briefly illuminated.

-

Response: The rat must correctly identify and poke its nose into the illuminated aperture within a limited time to receive a food reward.

-

Inter-Trial Interval: A period between trials where the rat must withhold from responding.

-

-

Drug Administration: this compound was administered to the rats prior to the task.[2]

-

Key Metrics:

-

Accuracy: The percentage of correct responses.

-

Omissions: The number of trials where the rat failed to respond.

-

Premature Responses: Responses made before the stimulus is presented.

-

Response Latency: The time taken to respond to the stimulus.

-

Proposed Signaling Pathway

This compound is a selective agonist for β4 subunit-containing nAChRs.[1] While the precise downstream signaling cascade for this specific receptor subtype in relation to cognitive enhancement is not fully elucidated in the available literature, a general understanding of nAChR signaling provides a plausible framework. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling pathways known to be involved in synaptic plasticity and cell survival, which are crucial for cognitive processes.

Conclusion